molecular formula C23H29N3O2 B11067370 N-(diphenylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

N-(diphenylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

Cat. No.: B11067370
M. Wt: 379.5 g/mol
InChI Key: MJLWFWCJUSOXEQ-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is a complex organic compound that features a unique structure combining a diphenylmethyl group, an imidazolidinone ring, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the hexanamide chain: This step involves the reaction of the imidazolidinone intermediate with a hexanoic acid derivative, often using coupling reagents such as EDCI or DCC.

    Introduction of the diphenylmethyl group: The final step involves the alkylation of the nitrogen atom in the imidazolidinone ring with a diphenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(diphenylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(diphenylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide can be compared with other similar compounds, such as:

    N-(diphenylmethyl)-6-(2-oxoimidazolidin-4-yl)hexanamide: Lacks the methyl group on the imidazolidinone ring.

    N-(diphenylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)pentanamide: Has a shorter alkyl chain.

    N-(phenylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide: Contains a phenylmethyl group instead of a diphenylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-benzhydryl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

InChI

InChI=1S/C23H29N3O2/c1-17-20(25-23(28)24-17)15-9-4-10-16-21(27)26-22(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-3,5-8,11-14,17,20,22H,4,9-10,15-16H2,1H3,(H,26,27)(H2,24,25,28)

InChI Key

MJLWFWCJUSOXEQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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